Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate
Description
Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a quinoline-based compound characterized by a carbamoylmethoxy substituent at position 4, a fluorine atom at position 6, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-12-4-6-15(8-13(12)2)23-20(25)11-28-19-10-18(21(26)27-3)24-17-7-5-14(22)9-16(17)19/h4-10H,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCLUTHUVDPMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a synthetic compound that belongs to the fluoroquinolone class of antibiotics. This article explores its biological activity, including antibacterial, antiproliferative, and anti-inflammatory effects, supported by relevant research findings and case studies.
Overview of Biological Activity
Fluoroquinolones are known for their broad-spectrum antibacterial properties. The specific compound has been studied for its potential therapeutic applications due to its unique structural features.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Escherichia coli | 18 | 20 |
| Bacillus subtilis | 22 | 10 |
| Pseudomonas aeruginosa | 17 | 25 |
This data suggests that the compound has a promising profile as an antibacterial agent, potentially effective in treating infections caused by resistant bacterial strains .
Antiproliferative Activity
The antiproliferative effects of this compound have also been investigated in various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the inhibition of cell cycle progression and induction of pro-apoptotic factors.
- Case Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) compared to untreated controls .
Anti-inflammatory Effects
Beyond its antibacterial and antiproliferative properties, this compound has shown potential as an anti-inflammatory agent. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
| Cytokine/Enzyme | Expression Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| IL-6 | 30 | 80 |
| TNF-alpha | 25 | 70 |
| COX-2 | Inhibition observed | Active |
These results indicate that this compound may serve as a therapeutic candidate for conditions characterized by chronic inflammation .
Comparison with Similar Compounds
Substituent Effects at Position 6: Fluoro vs. Methoxy
The presence of a 6-fluoro substituent distinguishes the target compound from analogs like methyl 6-methoxy-2-arylquinoline-4-carboxylate (). Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to methoxy groups, which are bulkier and may reduce bioavailability . For instance, methoxy-substituted quinolines in were synthesized as P-glycoprotein inhibitors, but the fluorine substitution in the target compound could improve binding interactions in similar applications due to stronger dipole effects.
Position 4 Substituents: Carbamoylmethoxy vs. Benzyloxy
Carbamoyl-Containing Analogs
Compounds like N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide () share carbamoyl groups but differ in core structure (pyridine-sulfonamide vs. quinoline-carboxylate). The sulfonamide and piperazine moieties in ’s compounds likely confer distinct pharmacokinetic profiles, such as extended half-lives due to piperazine’s basicity, whereas the quinoline core in the target compound may favor DNA intercalation or topoisomerase inhibition .
Fluorine Position and Electronic Effects
In 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (), fluorine at position 6 is paired with a 4-oxo group.
Key Findings and Limitations
- Synthetic Methods : The target compound’s synthesis may parallel ’s esterification approach (methyl iodide, K₂CO₃), though direct data are unavailable .
- Biological Activity: While and highlight P-glycoprotein inhibition and sulfonamide-based activities, the target compound’s fluorinated quinoline core may prioritize different targets, such as antimicrobial or anticancer pathways.
- Limitations: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures) are provided for the target compound, necessitating caution in extrapolating findings .
Q & A
Q. NMR Spectroscopy :
- ¹H NMR : Peaks at δ ~3.93 ppm (methoxy group) and δ ~7.35 ppm (fluorophenyl protons) confirm substituent integration (analogous to ).
- ¹³C NMR : Signals for carbonyl carbons (carboxylate at ~169 ppm, carbamoyl at ~165 ppm).
IR Spectroscopy : Bands at ~1697 cm⁻¹ (C=O stretch of carboxylate) and ~3574 cm⁻¹ (O-H stretch, if present due to impurities) .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₃H₂₀FN₂O₄).
X-ray Crystallography : For unambiguous confirmation of stereochemistry (as demonstrated for related fluorinated quinolines in ).
Advanced Research Questions
Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this quinoline derivative in modulating biological targets like P-glycoprotein?
- Methodological Answer : SAR studies focus on systematic substitution:
Q. Variation of Substituents :
- Replace the 3,4-dimethylphenyl carbamoyl group with other aryl groups (e.g., 4-fluorophenyl) to assess hydrophobicity effects.
- Modify the 6-fluoro substituent to compare electronegativity impacts on target binding (see for fluorophenyl analogs).
Q. Biological Assays :
- Cytotoxicity Tests : MTT assays using cancer cell lines (e.g., MCF-7/ADR) to evaluate P-gp inhibition potency.
- Efflux Assays : Rhodamine-123 accumulation studies to quantify P-gp modulation .
Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding interactions with P-gp’s transmembrane domains.
Q. How do researchers address discrepancies in reported biological activities of structurally similar quinoline carbamates?
- Methodological Answer : Contradictions arise from variations in:
Purity and Characterization : Ensure ≥95% purity (via HPLC, as in ) and full spectroscopic validation to exclude impurities.
Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability.
Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity data .
Q. What experimental design challenges arise in optimizing the synthetic yield of the carbamoyl methoxy linkage, and how are they mitigated?
- Methodological Answer : Key challenges include:
Side Reactions : Competing hydrolysis of the carbamoyl group during coupling. Mitigated by using anhydrous solvents (e.g., DCM) and molecular sieves.
Low Reactivity : Steric hindrance from the 3,4-dimethylphenyl group. Addressed by activating the hydroxyquinoline intermediate with NaH before carbamoylation (analogous to ).
Yield Optimization : Design of Experiments (DoE) to test variables like temperature (60–100°C), catalyst (e.g., DMAP), and stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
